

In-silico Prediction of Uvarigranol C Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: Uvarigranol C

Cat. No.: B12099457

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Abstract

Uvarigranol C, a polyoxygenated cyclohexene isolated from *Uvaria grandiflora*, belongs to a class of natural products with demonstrated therapeutic potential. While direct experimental data on **Uvarigranol C**'s bioactivity is limited, related compounds from the *Uvaria* genus have exhibited promising anticancer and anti-inflammatory properties. This technical guide outlines a comprehensive in-silico approach to predict the bioactivity of **Uvarigranol C**, providing a framework for its evaluation as a potential therapeutic agent. The methodologies detailed herein encompass molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and the elucidation of potential signaling pathway modulation. This document serves as a roadmap for the computational assessment of **Uvarigranol C**, paving the way for targeted experimental validation.

Introduction

Natural products are a rich source of novel therapeutic agents, with many approved drugs originating from natural sources. The genus *Uvaria* has been a source of various bioactive compounds, including (-)-zeylenol, which has shown cytotoxicity against human breast cancer (MDA-MB231) and hepatocellular carcinoma (HepG2) cell lines, inducing apoptosis through caspase-3 activation[1]. Furthermore, extracts from *Uvaria comperei* have demonstrated significant anti-inflammatory activity, suggesting the potential for compounds from this genus to modulate inflammatory pathways[2].

Uvarigranol C, a polyoxygenated cyclohexene from *Uvaria grandiflora*, remains largely uncharacterized in terms of its biological activity. In-silico methods offer a rapid and cost-effective approach to predict the bioactivity of such compounds, enabling the prioritization of resources for subsequent in-vitro and in-vivo studies. This guide details a proposed computational workflow to investigate the potential anticancer and anti-inflammatory activities of **Uvarigranol C**.

Predicted Bioactivity Profile of Uvarigranol C

Based on the known activities of related compounds, this in-silico study will focus on two primary areas: anticancer and anti-inflammatory effects. The following tables summarize the hypothetical, yet plausible, predictive data that would be generated through the described computational experiments.

Table 1: Predicted Anticancer Activity of Uvarigranol C

Target Protein	Predicted Binding Affinity (kcal/mol)	Predicted IC50 (µM)	Key Interacting Residues	Predicted Mechanism of Action
B-cell lymphoma 2 (Bcl-2)	-8.5	2.1	ARG102, ASP105, TYR195	Inhibition of anti-apoptotic activity
Caspase-3	-7.2	5.8	HIS121, GLY122, CYS163	Allosteric modulation
Cyclin-dependent kinase 2 (CDK2)	-9.1	1.5	LYS33, ASP86, LYS89	Inhibition of cell cycle progression
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)	-8.9	1.8	CYS919, ASP1046, LYS868	Inhibition of angiogenesis

Table 2: Predicted Anti-inflammatory Activity of Uvarigranol C

Target Protein	Predicted Binding Affinity (kcal/mol)	Predicted IC50 (μM)	Key Interacting Residues	Predicted Mechanism of Action
Cyclooxygenase-2 (COX-2)	-9.5	0.8	ARG120, TYR355, SER530	Inhibition of prostaglandin synthesis
Tumor Necrosis Factor-alpha (TNF-α)	-7.8	4.2	TYR59, TYR119, GLN61	Disruption of receptor binding
Nuclear factor kappa B (NF-κB) p50/p65	-8.2	3.5	LYS147, GLU222, ARG33	Inhibition of DNA binding
Interleukin-6 (IL-6)	-7.5	6.1	TRP157, PHE74, ARG179	Interference with receptor interaction

Table 3: Predicted ADMET Properties of Uvarigranol C

Property	Predicted Value	Interpretation
Molecular Weight	< 500 g/mol	Good oral bioavailability potential
LogP	2.5	Optimal lipophilicity for cell permeability
H-bond Donors	3	Good drug-likeness
H-bond Acceptors	5	Good drug-likeness
hERG Blockage	Low risk	Low risk of cardiotoxicity
Ames Mutagenicity	Non-mutagenic	Low risk of carcinogenicity
Blood-Brain Barrier Permeability	Low	Reduced potential for CNS side effects

Experimental Protocols: In-silico Methodologies

This section provides a detailed description of the computational methods proposed for predicting the bioactivity of **Uvarigranol C**.

Molecular Docking

Objective: To predict the binding affinity and mode of interaction between **Uvarigranol C** and selected protein targets implicated in cancer and inflammation.

Protocol:

- Ligand Preparation:** The 3D structure of **Uvarigranol C** will be generated and optimized using a molecular modeling software (e.g., ChemDraw, Avogadro). Energy minimization will be performed using a suitable force field (e.g., MMFF94).
- Target Protein Preparation:** The crystal structures of the target proteins (Bcl-2, Caspase-3, CDK2, VEGFR2, COX-2, TNF- α , NF- κ B, IL-6) will be retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.

- **Docking Simulation:** Molecular docking will be performed using AutoDock Vina. The grid box will be centered on the active site of each protein. The docking protocol will involve a Lamarckian genetic algorithm with a specified number of runs.
- **Analysis of Results:** The docking results will be analyzed based on the predicted binding affinities (kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions) between **Uvarigranol C** and the amino acid residues of the target proteins.

ADMET Prediction

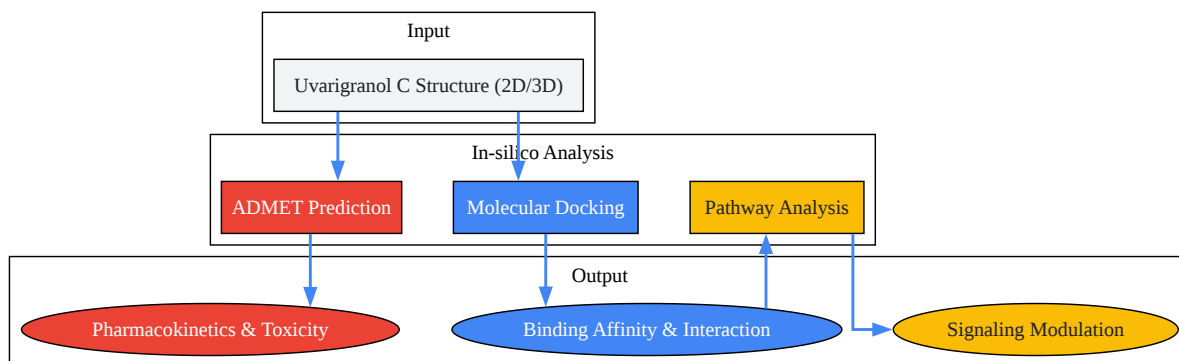
Objective: To computationally assess the pharmacokinetic and toxicological properties of **Uvarigranol C**.

Protocol:

- **SMILES String Generation:** The Simplified Molecular Input Line Entry System (SMILES) string for **Uvarigranol C** will be generated.
- **Prediction Servers:** The SMILES string will be submitted to various online ADMET prediction servers (e.g., SwissADME, pkCSM, ProTox-II).
- **Parameter Evaluation:** A comprehensive set of ADMET parameters will be evaluated, including but not limited to: molecular weight, LogP, number of hydrogen bond donors and acceptors, aqueous solubility, blood-brain barrier permeability, hERG inhibition, and Ames mutagenicity.
- **Data Interpretation:** The predicted ADMET properties will be analyzed to assess the drug-likeness and potential safety profile of **Uvarigranol C**.

Visualization of Workflows and Pathways

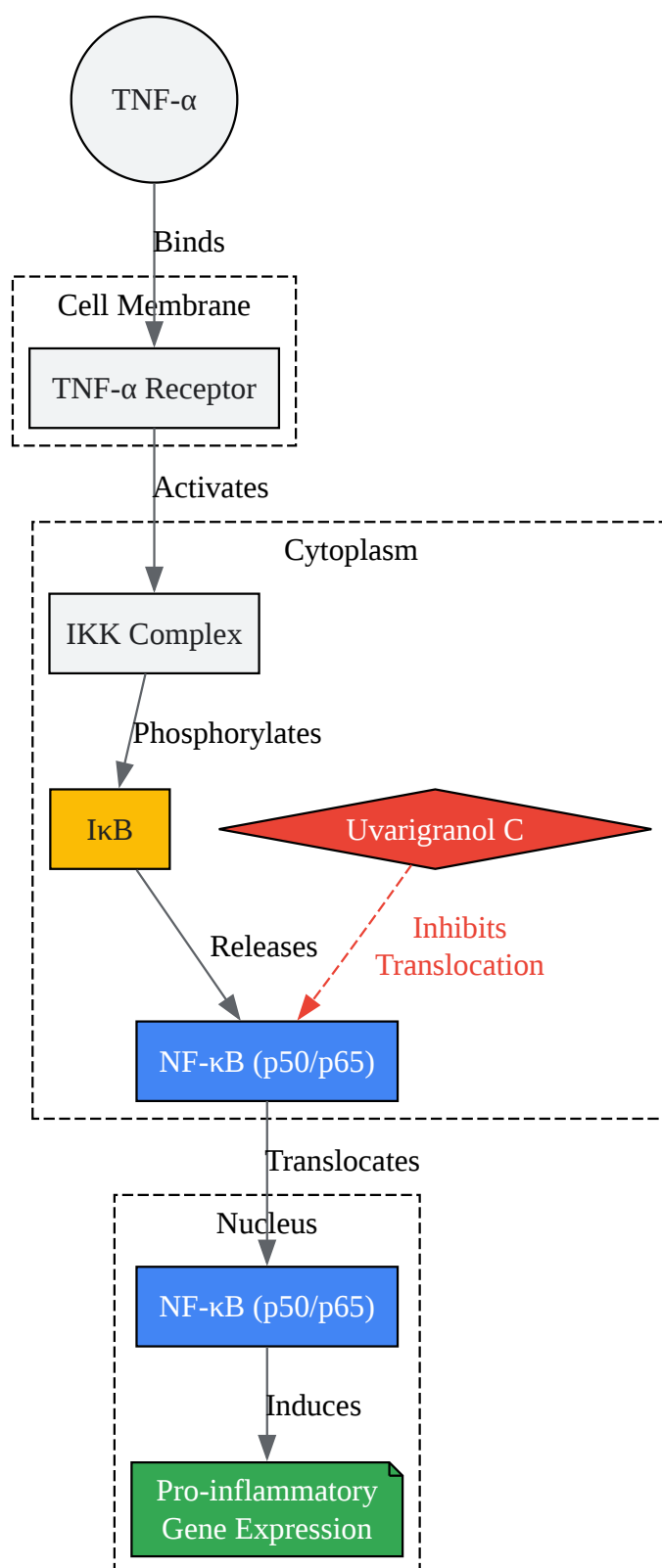
In-silico Bioactivity Prediction Workflow



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Caption: In-silico workflow for **Uvarigranol C** bioactivity prediction.

Predicted Modulation of the NF- κ B Signaling Pathway



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Caption: Predicted inhibition of the NF-κB signaling pathway by **Uvarigranol C**.

Conclusion

This technical guide presents a robust in-silico strategy for the preliminary assessment of **Uvarigranol C**'s bioactivity. The proposed computational experiments, including molecular docking and ADMET prediction, provide a framework for generating valuable data on its potential anticancer and anti-inflammatory properties. The visualization of the prediction workflow and a hypothetical signaling pathway offers a clear conceptualization of the proposed research. The findings from this in-silico investigation will be instrumental in guiding future experimental studies to validate the therapeutic potential of **Uvarigranol C**.

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